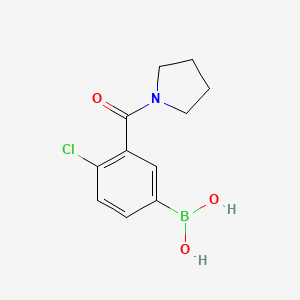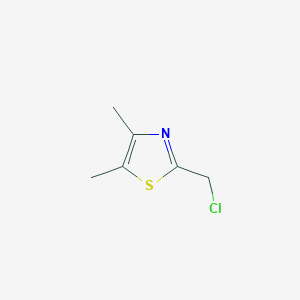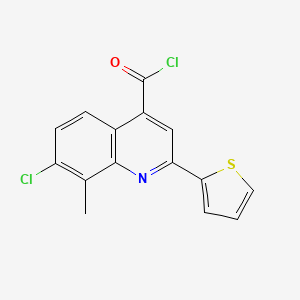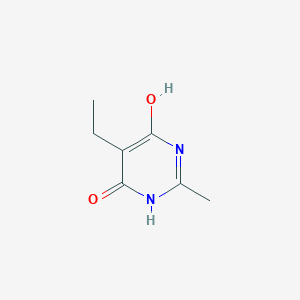
6-(2-Clorobencil)-2-metilpirimidin-4-ol
Descripción general
Descripción
The compound “6-(2-Chlorobenzyl)-2-methylpyrimidin-4-ol” is a derivative of pyrimidine, which is a basic aromatic ring present in many natural bioactive molecules . The presence of a chlorobenzyl group and a hydroxyl group could potentially influence its reactivity and biological activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization, ring annulation, or direct C-H arylation .Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the chlorobenzyl and hydroxyl groups. These groups could potentially form hydrogen bonds or participate in other types of intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the presence of the chlorobenzyl and hydroxyl groups. For instance, the chlorine atom in the chlorobenzyl group could potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the chlorobenzyl and hydroxyl groups. For instance, these groups could potentially influence the compound’s solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Agentes Anticonvulsivos
Se ha informado que el compuesto presenta propiedades anticonvulsivas. Esta aplicación es particularmente relevante en el desarrollo de nuevos agentes terapéuticos para el tratamiento de la epilepsia y otros trastornos convulsivos .
Actividad Antimicrobiana
Los análogos estructurales del compuesto han mostrado actividades antimicrobianas moderadas. Esto indica que “6-(2-Clorobencil)-2-metilpirimidin-4-ol” podría utilizarse en la síntesis de nuevos agentes antimicrobianos, lo cual es crucial en la lucha contra las bacterias resistentes a los antibióticos .
Actividad Anticancerígena
Existe el potencial de que el compuesto se someta a investigaciones farmacológicas, especialmente pruebas de su actividad anticancerígena. La capacidad de inhibir o ralentizar el crecimiento de las células cancerosas lo convierte en un candidato para la investigación de la terapia contra el cáncer .
Estudios de SAR (Relación Estructura-Actividad)
El compuesto se puede utilizar en estudios de SAR para comprender la relación entre la estructura química de una molécula y su actividad biológica. Esto es esencial para el diseño racional de compuestos con propiedades biológicas específicas .
Valor Sintético en el Desarrollo de Fármacos
Debido a su interés químico y biológico, “this compound” tiene un valor sintético significativo en el desarrollo de nuevas entidades farmacológicas. Se puede utilizar para crear una variedad de grupos funcionales alrededor de su estructura básica, lo que lleva al descubrimiento de nuevos agentes terapéuticos .
Safety and Hazards
Propiedades
IUPAC Name |
4-[(2-chlorophenyl)methyl]-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-8-14-10(7-12(16)15-8)6-9-4-2-3-5-11(9)13/h2-5,7H,6H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKNFKYIFJBSHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1486674.png)








